DK419
Description
DK419 is an orally active inhibitor of Wnt/β-catenin signaling, with an IC50 of 0.19 μM . It decreases protein levels of Axin2, β-catenin, c-Myc, Cyclin D1, and Survivin . It also induces the production of pAMPK .
Synthesis Analysis
DK419 was designed as a derivative of Niclosamide, containing a 1H-benzo[d]imidazole-4-carboxamide substructure . The structure-activity relationships (SAR) of the Niclosamide salicylanilide chemotype were used in its design .Molecular Structure Analysis
The molecular weight of DK419 is 407.70 . Its chemical formula is C16H8ClF6N3O . The CAS number is 2102672-22-8 .Physical And Chemical Properties Analysis
DK419 is a solid, white to off-white substance . It is soluble in DMSO at a concentration of 83.33 mg/mL .properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF6N3O/c17-8-5-10(12-11(6-8)25-14(26-12)16(21,22)23)13(27)24-9-3-1-7(2-4-9)15(18,19)20/h1-6H,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNNIGRGNSXNEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C3C(=CC(=C2)Cl)NC(=N3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF6N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 44536362 |
Citations
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